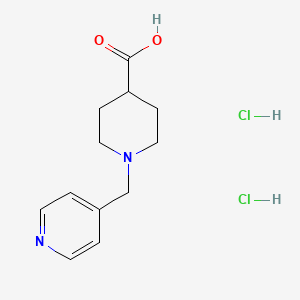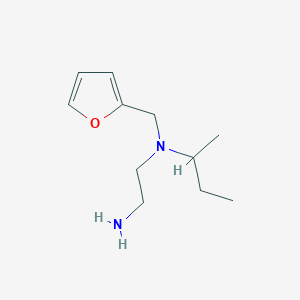
6-Aminometil-2-metilindazol
Descripción general
Descripción
6-Aminomethyl-2-methylindazole is an organic compound that belongs to the group of heterocyclic compounds. Its chemical formula is C9H11N3, and its molecular weight is 161.21 g/mol. This compound has gained significant attention in recent years due to its various properties, such as its ability to act as a ligand in coordination chemistry and its therapeutic potential.
Aplicaciones Científicas De Investigación
6-Aminomethyl-2-methylindazole has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: This compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: It is being investigated for its therapeutic potential, including its use as an anticancer agent and in the treatment of other diseases.
Industry: In the industrial sector, 6-Aminomethyl-2-methylindazole is used in the synthesis of various functional materials and as a catalyst in chemical reactions.
Mecanismo De Acción
Target of Action
6-Aminomethyl-2-methylindazole, also known as AMMI, is an organic compound that belongs to the group of heterocyclic compounds They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Biochemical Pathways
. The downstream effects of these pathways would depend on the specific targets and mode of action of 6-Aminomethyl-2-methylindazole.
Análisis Bioquímico
Biochemical Properties
6-Aminomethyl-2-methylindazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway of tryptophan metabolism . By inhibiting IDO1, 6-Aminomethyl-2-methylindazole can modulate immune responses and has shown promise in cancer therapy .
Cellular Effects
6-Aminomethyl-2-methylindazole influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase . Additionally, it has been shown to downregulate the expression of certain oncogenes, thereby suppressing tumor growth .
Molecular Mechanism
The molecular mechanism of 6-Aminomethyl-2-methylindazole involves its binding interactions with biomolecules. It acts as an inhibitor of IDO1 by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of tryptophan to kynurenine . This inhibition leads to a decrease in the production of immunosuppressive metabolites, thereby enhancing the immune response against cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Aminomethyl-2-methylindazole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that 6-Aminomethyl-2-methylindazole can have sustained effects on cellular function, including prolonged inhibition of IDO1 activity and continued suppression of tumor growth .
Dosage Effects in Animal Models
The effects of 6-Aminomethyl-2-methylindazole vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit IDO1 activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and immunosuppression have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
6-Aminomethyl-2-methylindazole is involved in the kynurenine pathway of tryptophan metabolism. It interacts with enzymes such as IDO1 and tryptophan 2,3-dioxygenase (TDO), which catalyze the initial steps of the pathway . By inhibiting these enzymes, 6-Aminomethyl-2-methylindazole can alter the metabolic flux and reduce the levels of immunosuppressive metabolites .
Transport and Distribution
Within cells and tissues, 6-Aminomethyl-2-methylindazole is transported and distributed through various mechanisms. It can interact with membrane transporters and binding proteins that facilitate its uptake and localization . The compound has been observed to accumulate in specific tissues, such as the liver and spleen, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of 6-Aminomethyl-2-methylindazole is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it interacts with its target enzymes . Post-translational modifications, such as phosphorylation, can influence its localization and enhance its inhibitory effects on IDO1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminomethyl-2-methylindazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the reductive cyclization of 2-azidobenzaldehydes and amines without the use of catalysts or solvents .
Industrial Production Methods
Industrial production methods for 6-Aminomethyl-2-methylindazole typically involve large-scale synthesis using transition metal-catalyzed reactions. These methods ensure high yields and minimal formation of byproducts, making them suitable for commercial production .
Análisis De Reacciones Químicas
Types of Reactions
6-Aminomethyl-2-methylindazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding oxides, while reduction may produce amines. Substitution reactions can result in various substituted indazole derivatives .
Comparación Con Compuestos Similares
6-Aminomethyl-2-methylindazole can be compared with other similar compounds, such as:
1H-Indazole: A basic indazole structure without the amino and methyl groups.
2H-Indazole: Another indazole derivative with different substitution patterns.
6-Substituted Aminoindazole Derivatives: These compounds have various substituents at the 6-position, similar to 6-Aminomethyl-2-methylindazole
The uniqueness of 6-Aminomethyl-2-methylindazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
(2-methylindazol-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-6-8-3-2-7(5-10)4-9(8)11-12/h2-4,6H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWLQHZUHRSDNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297095 | |
| Record name | 2-Methyl-2H-indazole-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-20-2 | |
| Record name | 2-Methyl-2H-indazole-6-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2H-indazole-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methyl-2H-indazol-6-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B1386951.png)
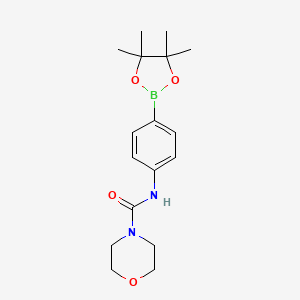
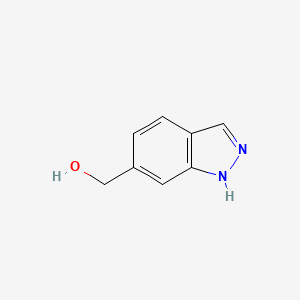
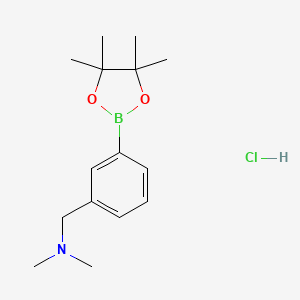

![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-3-carboxylic acid](/img/structure/B1386963.png)

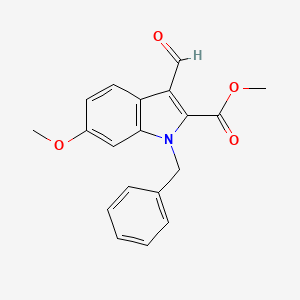
![1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1386966.png)
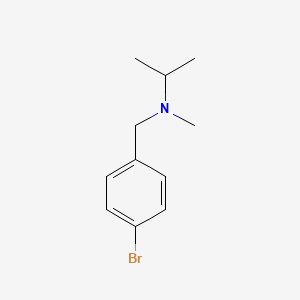
![5-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1386968.png)
